molecular formula C13H18BrNO3 B6276895 tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate CAS No. 2763740-89-0

tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate

Cat. No.: B6276895
CAS No.: 2763740-89-0
M. Wt: 316.2
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Description

tert-Butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a brominated hydroxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated hydroxyphenyl ethyl precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine or pyridine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydroxyphenyl ethyl carbamate.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its brominated hydroxyphenyl group can be utilized in labeling and tracking studies.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(4-hydroxyphenyl)carbamate
  • tert-Butyl N-(4-bromophenyl)carbamate

Uniqueness

tert-Butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate is unique due to the presence of both a bromine atom and a hydroxy group on the phenyl ring

Properties

CAS No.

2763740-89-0

Molecular Formula

C13H18BrNO3

Molecular Weight

316.2

Purity

95

Origin of Product

United States

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